3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H28N2O3S and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-proliferative Agent
The derivatives of this compound have shown potent cytotoxicity against various human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . This suggests their potential use as anti-proliferative agents in cancer treatment .
Apoptosis Inducer
Further molecular mechanistic studies suggested that the treatment of MGC-803 cells with these derivatives induces S phase arrest , up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .
Fluorescent Sensor for Zn2+ Ions
A new fluorescent probe, 3- (benzo [d]thiazol-2-yl)-5-bromosalicylaldehyde-4N-phenyl thiosemicarbazone (BTT), for ratiometric sensing of Zn2+ ions in methanol/HEPES buffer solution is reported . The presence of Zn2+ ions yields a significant blue shift in the maximum emission of BTT from 570 nm to 488 nm .
Imaging Agent in Living Cells
The probe BTT displays the ability to image both exogenous Zn2+ ions loaded into HeLa cells and endogenous Zn2+ distribution in living SH-SY5Y neuroblastoma cells .
Quorum Sensing Inhibitor
Docking studies revealed that derivatives of this compound bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This suggests their potential use as quorum sensing inhibitors, which could be useful in combating bacterial infections .
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, through a process known as DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA molecule, which can disrupt the normal functioning of the DNA and inhibit the activity of topoisomerase I .
Pharmacokinetics
The compound was found to inhibit tumor growth in MGC-803 xenograft nude mice without causing an obvious loss in body weight, suggesting that it may have good bioavailability and tolerability .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-4-17-12-18-24(30)20(26-27-21-10-5-6-11-22(21)32-26)14-31-25(18)19(23(17)29)13-28-15(2)8-7-9-16(28)3/h5-6,10-12,14-16,29H,4,7-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZJFNKDJRREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3C(CCCC3C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.